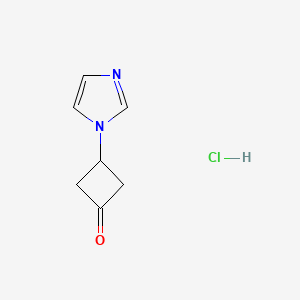

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride

Descripción

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride is a synthetic organic compound featuring a cyclobutanone core substituted with an imidazole moiety and a hydrochloride salt. The hydrochloride salt likely enhances solubility, a common feature in pharmaceutical intermediates or active ingredients .

Propiedades

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-6H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBCAUSHUQGFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378503-71-8 | |

| Record name | 3-(1H-imidazol-1-yl)cyclobutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different imidazole-based structures.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not contain specific, detailed information, comprehensive data tables, or well-documented case studies focusing solely on the applications of the compound "3-Imidazol-1-ylcyclobutan-1-one;hydrochloride." However, the search results do provide some context regarding imidazoles and related compounds in medicinal chemistry and drug discovery.

General Information on Imidazoles

- Properties and Synthesis: Imidazole is an amphoteric compound with both acidic and basic properties and is considered aromatic . Substituted imidazole can be synthesized using heterogeneous catalysis and are building blocks for synthesizing molecules of biological and pharmaceutical interest .

- Biological Role: Imidazole is present in many enzymatic active sites, facilitating acid-base and nucleophilic catalysis .

- Pharmaceutical Applications: Imidazole-containing structures are found in substances with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Specific Imidazole Derivatives and their Applications

- 3-Imidazolylmethyltetrahydrocarbazolone derivatives: These compounds are potent selective antagonists at neuronal 5-hydroxytryptamine receptors and are useful in treating migraine and psychotic disorders . They are well absorbed from the gastro-intestinal tract and suitable for oral or rectal administration .

- Carbophenyline: Carbophenyline is a selective I1-R agonist that has shown potential in preclinical evaluations for treating oxaliplatin-induced neuropathic pain in mice .

- Imidazole-1-yl-acetic acid hydrochloride: This compound is an intermediate for Zoledronic acid and can be synthesized solvent-free .

Safety Information

Mecanismo De Acción

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride and related compounds:

Key Observations:

Cyclobutanone vs. Azetidine: The target compound’s cyclobutanone core introduces ring strain and a reactive ketone group, which may influence its chemical reactivity compared to the azetidine-containing analog (a saturated four-membered ring without a carbonyl group) .

Aromatic vs.

Hydrochloride Salts : All compounds utilize hydrochloride salts to improve solubility, a critical factor in drug formulation (e.g., donepezil hydrochloride’s use in CNS therapeutics) .

Functional Group Implications

- However, the benzoic acid derivative’s additional carboxylic acid group may confer pH-dependent solubility .

- Ketone vs. Carboxylic Acid: The cyclobutanone’s ketone group could participate in nucleophilic addition reactions, whereas the benzoic acid’s carboxylic acid may undergo ionization in physiological conditions, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.